![molecular formula C11H14ClNO2 B2818950 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride CAS No. 2197062-79-4](/img/structure/B2818950.png)
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride
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Overview
Description
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The specific synthesis process of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical synthesis databases or literature.Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to refer to specialized chemical databases or literature.Chemical Reactions Analysis
The specific chemical reactions involving 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical reaction databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial properties of this compound. Specifically, a study evaluated synthesized pyrazole derivatives (including compound 13) and found that it displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives (including compounds 14 and 15) have shown promise. These compounds exhibited better inhibition effects against Plasmodium berghei in vivo, suggesting their potential as safe and effective antimalarial agents .
Molecular Docking Studies
To understand the mechanism of action, researchers performed molecular docking studies. Compound 13 was docked against Lm-PTR1 (a target enzyme) complexed with Trimethoprim. The results justified its better antileishmanial activity. Such studies provide insights into how the compound interacts with specific biological targets .
Nucleic Acid Extraction/Purification
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride may find applications in nucleic acid extraction and purification techniques. Researchers use these methods to isolate DNA or RNA from various sources for downstream analyses like PCR and electrophoresis .
Mechanism of Action
Safety and Hazards
The safety data sheet for 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Future Directions
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(4-2-5-11)7-9-3-1-6-12-8-9;/h1,3,6,8H,2,4-5,7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXBRDKVGLPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride |
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